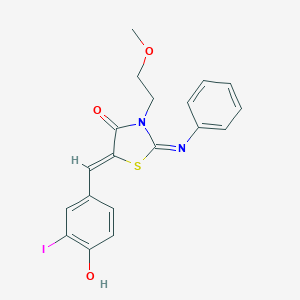![molecular formula C20H18N2O3S2 B306584 N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide, also known as "MTA", is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. MTA has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of MTA is not fully understood, but it is believed to work through a variety of pathways. MTA has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer development. MTA has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer development. Additionally, MTA has been found to increase the activity of the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
MTA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. MTA has also been found to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (cell death) in cancer cells. Additionally, MTA has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes.
実験室実験の利点と制限
One advantage of using MTA in lab experiments is its well-established synthesis method, which allows for consistent and reproducible results. Additionally, MTA has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, one limitation of using MTA in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on MTA. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to further investigate its anti-cancer properties and potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of MTA and its potential use in the treatment of type 2 diabetes.
合成法
MTA can be synthesized using a variety of methods, including the reaction of 4-methylbenzaldehyde with 4-methylthiophenol to form 4-methylbenzylthiol, which can then be reacted with ethyl 2-bromoacetate to form ethyl 2-(4-methylphenylthio)acetate. This compound can then be reacted with thiosemicarbazide to form MTA.
科学的研究の応用
MTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. MTA has also been found to exhibit significant anti-cancer properties, making it a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, MTA has been found to exhibit significant anti-diabetic properties, making it a potential treatment for type 2 diabetes.
特性
製品名 |
N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
分子式 |
C20H18N2O3S2 |
分子量 |
398.5 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2-[(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C20H18N2O3S2/c1-13-3-7-15(8-4-13)21-18(23)12-22-19(24)17(27-20(22)25)11-14-5-9-16(26-2)10-6-14/h3-11H,12H2,1-2H3,(H,21,23)/b17-11- |
InChIキー |
NBRPQJPHAFTFAI-BOPFTXTBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)SC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z,5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306501.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306504.png)
![ethyl (5-bromo-4-{(Z)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B306505.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306510.png)
![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306511.png)
![(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306512.png)
![(2Z,5Z)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306513.png)
![2-{5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306514.png)
![methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate](/img/structure/B306517.png)

![2-(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306520.png)
![2-[5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306521.png)
![5-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-chlorobenzoic acid](/img/structure/B306522.png)
![Ethyl [4-bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306524.png)